molecular formula C8H4F4N2 B1409571 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetonitrile CAS No. 1227600-27-2

2-Fluoro-6-(trifluoromethyl)pyridine-4-acetonitrile

Cat. No.: B1409571
CAS No.: 1227600-27-2
M. Wt: 204.12 g/mol
InChI Key: ZJNSUURRUCMSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-(trifluoromethyl)pyridine-4-acetonitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 2-chloro-6-trifluoromethylpyridine with hydrogen fluoride (HF) and iron(III) chloride (FeCl3) at elevated temperatures .

Industrial Production Methods

Industrial production of fluorinated pyridines often relies on scalable methods that ensure high yields and purity. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and safety of the production process. The choice of method depends on the desired scale, cost, and environmental considerations .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes . The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(trifluoromethyl)pyridine-4-acetonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other fluorinated pyridines. Its combination of fluorine atoms and a nitrile group makes it particularly valuable in the synthesis of complex molecules and in applications requiring strong electron-withdrawing effects .

Properties

IUPAC Name

2-[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2/c9-7-4-5(1-2-13)3-6(14-7)8(10,11)12/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNSUURRUCMSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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